boric acid;(3,4-dimethoxyphenyl)boronic acid
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Overview
Description
boric acid;(3,4-dimethoxyphenyl)boronic acid is a compound formed by the combination of (3,4-Dimethoxyphenyl)boronic acid and boric acid in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3,4-Dimethoxyphenyl)boronic acid involves the reaction of (3,4-Dimethoxyphenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of boric acid;(3,4-dimethoxyphenyl)boronic acid involves the combination of (3,4-Dimethoxyphenyl)boronic acid and boric acid in a controlled environment to ensure the correct stoichiometric ratio. The mixture is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
boric acid;(3,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of (3,4-Dimethoxyphenol).
Reduction: Formation of (3,4-Dimethoxyphenyl)methanol.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
boric acid;(3,4-dimethoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of boric acid;(3,4-dimethoxyphenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product . The boric acid component can act as a Lewis acid, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)boronic acid: Similar in structure but lacks the boric acid component.
Phenylboronic acid: Lacks the methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic acid: Contains only one methoxy group, leading to different chemical properties.
Uniqueness
boric acid;(3,4-dimethoxyphenyl)boronic acid is unique due to the presence of both boronic acid and boric acid components, which can synergistically enhance its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
boric acid;(3,4-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4.BH3O3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;2-1(3)4/h3-5,10-11H,1-2H3;2-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKPHAMLJQIWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC)(O)O.B(O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14B2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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